molecular formula C10H17NO3 B050004 Carbamic acid,(2-oxo-4-pentenyl)-,1,1-dimethylethyl ester(9ci) CAS No. 121505-97-3

Carbamic acid,(2-oxo-4-pentenyl)-,1,1-dimethylethyl ester(9ci)

Cat. No.: B050004
CAS No.: 121505-97-3
M. Wt: 199.25 g/mol
InChI Key: PDOPATKJWSJPBY-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonylamino)-4-pentene-2-one is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butoxycarbonylamino)-4-pentene-2-one typically involves the reaction of 4-pentene-2-one with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at ambient temperature. The Boc group is introduced to protect the amino group during subsequent synthetic steps .

Industrial Production Methods

In industrial settings, the production of Boc-protected compounds like 1-(tert-Butoxycarbonylamino)-4-pentene-2-one can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butoxycarbonylamino)-4-pentene-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-(tert-Butoxycarbonylamino)-4-pentene-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonylamino)-4-pentene-2-one involves the protection of the amino group by the Boc group. This protection prevents unwanted side reactions during synthetic processes. The Boc group can be selectively removed under acidic conditions, revealing the free amino group for further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(tert-Butoxycarbonylamino)-4-pentene-2-one is unique due to its specific structure, which combines a Boc-protected amino group with a pentene moiety. This combination allows for versatile synthetic applications, particularly in the preparation of complex organic molecules.

Properties

CAS No.

121505-97-3

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

tert-butyl N-(2-oxopent-4-enyl)carbamate

InChI

InChI=1S/C10H17NO3/c1-5-6-8(12)7-11-9(13)14-10(2,3)4/h5H,1,6-7H2,2-4H3,(H,11,13)

InChI Key

PDOPATKJWSJPBY-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC(=O)CC=C

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)CC=C

Synonyms

Carbamic acid, (2-oxo-4-pentenyl)-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

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